molecular formula C13H9FN2O2S B3276990 4-Fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine CAS No. 651744-26-2

4-Fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine

Cat. No. B3276990
Key on ui cas rn: 651744-26-2
M. Wt: 276.29 g/mol
InChI Key: DCJFEBQGYAKWHV-UHFFFAOYSA-N
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Patent
US06969717B2

Procedure details

To a solution of 4-fluoro-1H-pyrrolo[2,3-b]pyridine (408 mg, 3.0 mmol), in THF (5 mL) sodium hydride (60% in oil, 120 mg, 3.0 mmol) was added in small portions. After 30 min, benzenesulfonyl chloride (0.42 mL, 3.3 mmol) was added and stirred at 23° C. for 21 h. Ethyl acetate was added (25 mL), the mixture was cooled at 0° C., neutralized with a solution of saturated ammonium chloride and layers were separated. The aqueous layer was extracted twice with ethyl acetate (2×25 mL), the organic layers were combined, washed with water (100 mL), brine (100 mL), dried, and concentrated in vacuo. The crude material was purified by flash chromatography eluting with 25% ethyl acetate in hexane to give of 1-benzenesulfonyl-4-fluoro-1H-pyrrolo[2,3-b]pyridine (683 mg, 82%). 1H NMR (400 MHz, DMSO-d6) δ 8.40 (1H, dd, J=5.8, 7.8 Hz), 8.12 (2H, dd, J=1.0, 6.3 Hz), 7.98 (1H, d, J=4.3 Hz), 7.73 (1H, tt, J=1.3, 6.9 Hz), 7.63 (3H, t, J=7.3 Hz), 7.25 (1H, dd, J=5.6, 9.9 Hz), 6.93 (1H, d, J=4.1 Hz). LCMS m/z 277 (M+H+). B. To a solution of 1-benzenesulfonyl-4-fluoro-1H-pyrrolo[2,3-b]pyridine (683 mg, 2.47 mmol), in THF (12.0 mL) at −78° C., n-butyllithium solution (2.36M in hexanes, 2.30 mL, 5.44 mmol) was added dropwise. After 90 min, iodomethane (0.31 mL, 4.95 mmol) was added rapidly. After 15 min, a solution of saturated ammonium chloride was added and the mixture was allowed to reach RT. The solution was extracted with ethyl acetate (3×15 mL), combined organic layers were washed with water (30 mL), brine (30 mL), dried, and concentrated in vacuo. The crude material was placed in of THF (12 mL) and a solution tetrabutylammonium fluoride (1.0 M in THF, 3.7 mL, 3.7 mmol) was added. The mixture was heated at 65° C. for 16 h. The mixture was cooled RT, concentrated in vacuo and the residue was purified by preparative HPLC to yield 4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine (300 mg, 80%). 1H NMR (400 MHz, CDCl3) δ 10.70 (1H, s), 8.13 (1H, t, J=5.8 Hz), 6.77 (1H, dd, J=5.3, 9.6 Hz), 6.25 (1H, s) 2.51 (3H, s). LCMS; m/z 151 (M+H+). C. To a solution of 4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine (300 mg, 2.0 mmol), in THF (6 mL), sodium hydride (60% in oil, 84 mg, 2.1 mmol) was added in small portions. After 30 min, chlorotriisopropylsilane (0.45 mL, 2.1 mmol) was added and the mixture was stirred at 65° C. for 16 h. Ethyl acetate was added (25 mL), the mixture was cooled at 0° C., neutralized with a solution of saturated ammonium chloride and layers were separated. The aqueous layer was extracted twice with ethyl acetate (2×25 mL), the organic layers were combined, washed with water (100 mL), brine (100 mL), and concentrated in vacuo. The crude material was purified by flash chromatography eluting with hexanes to give 4-fluoro-2-methyl-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (400 mg, 65%) as a colorless oil. LCMS; m/z 307 (M+H+).
Quantity
408 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[NH:8][CH:9]=[CH:10][C:3]=12.C1COCC1.[C:16]1([S:22](Cl)(=[O:24])=[O:23])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[Cl-].[NH4+]>C(OCC)(=O)C>[C:16]1([S:22]([N:8]2[C:4]3=[N:5][CH:6]=[CH:7][C:2]([F:1])=[C:3]3[CH:10]=[CH:9]2)(=[O:24])=[O:23])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:3.4|

Inputs

Step One
Name
Quantity
408 mg
Type
reactant
Smiles
FC1=C2C(=NC=C1)NC=C2
Name
Quantity
5 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0.42 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
stirred at 23° C. for 21 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled at 0° C.
CUSTOM
Type
CUSTOM
Details
were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with ethyl acetate (2×25 mL)
WASH
Type
WASH
Details
washed with water (100 mL), brine (100 mL)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography
WASH
Type
WASH
Details
eluting with 25% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C=CC=2C1=NC=CC2F
Measurements
Type Value Analysis
AMOUNT: MASS 683 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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